(3-Propylphenyl)methanamine hydrochloride
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Overview
Description
(3-Propylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a derivative of phenylmethanamine, where a propyl group is attached to the phenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylphenyl)methanamine hydrochloride typically involves the alkylation of phenylmethanamine with a propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Propylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(3-Propylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Propylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Phenylmethanamine: Lacks the propyl group, resulting in different chemical properties.
(4-Propylphenyl)methanamine: The propyl group is attached at the para position, leading to variations in reactivity and applications.
(2-Propylphenyl)methanamine: The propyl group is attached at the ortho position, affecting its chemical behavior.
Uniqueness: (3-Propylphenyl)methanamine hydrochloride is unique due to the specific positioning of the propyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16ClN |
---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(3-propylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-4-9-5-3-6-10(7-9)8-11;/h3,5-7H,2,4,8,11H2,1H3;1H |
InChI Key |
QTROSTRIZIENMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)CN.Cl |
Origin of Product |
United States |
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